molecular formula C11H13N3O B1404749 (1R)-1-(1-benzyltriazol-4-yl)ethanol CAS No. 1610380-87-4

(1R)-1-(1-benzyltriazol-4-yl)ethanol

Cat. No.: B1404749
CAS No.: 1610380-87-4
M. Wt: 203.24 g/mol
InChI Key: MRHOPRBQUJHPOX-SECBINFHSA-N
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Description

(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chiral compound with a high enantiomeric excess (>96%ee). This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzyl group attached to the triazole. The presence of the chiral center at the ethan-1-ol moiety makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the 1,2,3-triazole ring. The general synthetic route includes the following steps:

    Preparation of the Alkyne and Azide Precursors: The alkyne precursor can be synthesized from benzyl bromide and propargyl alcohol, while the azide precursor can be prepared from sodium azide and an appropriate halide.

    CuAAC Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the 1,2,3-triazole ring.

    Chiral Resolution: The resulting racemic mixture can be resolved using chiral chromatography or enzymatic methods to obtain the desired enantiomer with high enantiomeric excess.

Industrial Production Methods

Industrial production of (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of chiral catalysts or auxiliaries can streamline the production process by directly yielding the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethanone.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one: The oxidized form of the compound.

    1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethane: The reduced form of the compound.

Uniqueness

(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its high enantiomeric excess and the presence of both a triazole ring and a chiral center. This combination of features makes it particularly valuable in asymmetric synthesis and chiral catalysis. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

IUPAC Name

(1R)-1-(1-benzyltriazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHOPRBQUJHPOX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=N1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175006
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610380-87-4
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610380-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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